2-Difluoromethoxy-3-(trifluoromethyl)aniline
Description
2-Difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-4(8(11,12)13)2-1-3-5(6)14/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYHQUXOGYBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nucleophilic Substitution
A common approach involves introducing the difluoromethoxy group via nucleophilic substitution on a halogenated precursor. For example:
- Step 1 : Start with 3-(trifluoromethyl)aniline.
- Step 2 : Protect the amino group (e.g., acetylation) to prevent side reactions.
- Step 3 : Introduce a chlorine or bromine atom at the 2-position via directed ortho-metalation or electrophilic substitution.
- Step 4 : Replace the halogen with a difluoromethoxy group using a difluoromethoxylation reagent (e.g., AgF/Selectfluor® or CsF/ClCF₂OCH₃).
- Step 5 : Deprotect the amino group under acidic or basic conditions.
- Difluoromethoxylation typically requires anhydrous conditions and temperatures of 60–100°C.
- Yields for analogous reactions range from 40–65% depending on the halogenation efficiency.
Reductive Amination of Nitro Intermediates
This method focuses on constructing the trifluoromethyl and difluoromethoxy groups on a nitrobenzene scaffold, followed by reduction:
- Step 1 : Synthesize 2-difluoromethoxy-3-(trifluoromethyl)nitrobenzene via sequential Friedel-Crafts trifluoromethylation and difluoromethoxylation.
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C (5 wt%), H₂ (4 bar) | Ethanol, 50°C, 12 h | 78 | >95 |
| SnCl₂, HCl | Reflux, 6 h | 65 | 90 |
One-Pot Trifluoromethylation and Difluoromethoxylation
A streamlined approach inspired by recent advances in decarboxylative trifluoromethylation:
- Step 1 : React 2-amino-3-bromophenol with CF₃SO₂Na and a copper catalyst to install the trifluoromethyl group.
- Step 2 : Treat the intermediate with ClCF₂OCH₃ and CsF to introduce the difluoromethoxy group.
- Avoids intermediate isolation, reducing purification steps.
- Reported yields for similar one-pot reactions: 55–70% .
Sandmeyer Reaction for Direct Functionalization
Modify the Sandmeyer reaction to introduce both substituents:
- Step 1 : Diazotize 3-(trifluoromethyl)aniline using NaNO₂/HCl.
- Step 2 : React the diazonium salt with CuCN or CuCF₂OCH₃ to introduce the difluoromethoxy group.
Comparison of Methods
| Method | Key Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Halogenation/Substitution | High purity, scalable | Multi-step, moderate yields | 40–65 |
| Reductive Amination | Robust, established | Risk of dehalogenation | 65–78 |
| One-Pot Synthesis | Efficient, fewer steps | Requires specialized reagents | 55–70 |
| Sandmeyer Reaction | Direct functionalization | Low regioselectivity | 30–50 |
Critical Analysis
- Catalytic Hydrogenation (Method 2) is the most reliable for industrial-scale production, balancing yield and purity.
- One-Pot Synthesis (Method 3) offers efficiency but depends on costly reagents like CF₃SO₂Na and transition-metal catalysts.
- Halogenation/Substitution (Method 1) is preferable for lab-scale synthesis due to modularity but requires rigorous optimization to avoid byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Industry
2-Difluoromethoxy-3-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in:
- Antibiotics : It is utilized in the synthesis of fluoroquinolone antibiotics such as levofloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity .
- Anticancer Agents : The compound has been investigated for its potential role in developing anticancer drugs due to its ability to interact with specific biological targets .
Agrochemical Applications
In the agrochemical sector, this compound is employed as a precursor for synthesizing herbicides and fungicides. Its derivatives have shown effectiveness against various plant pathogens and pests, enhancing crop protection strategies. For instance:
- Fungicides : Derivatives have been reported to exhibit over 70% efficacy against wheat hypochnus and melon gray mold .
Material Science
The compound is also significant in material science, where it is used as a building block for synthesizing advanced materials. Notably:
- Liquid Crystals : It serves as a raw material for synthesizing liquid crystal compounds, which have applications in display technologies .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of antibiotics (e.g., levofloxacin) | Broad-spectrum activity |
| Development of anticancer agents | Potential therapeutic effects | |
| Agrochemicals | Precursor for herbicides and fungicides | Effective pest control |
| Material Science | Building block for liquid crystals | Enhanced material properties |
Case Study 1: Antibiotic Development
A study published in 2021 highlighted the synthesis of a novel antibiotic using this compound as a key intermediate. The resulting compound demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in addressing public health challenges.
Case Study 2: Agrochemical Efficacy
Research conducted on the fungicidal properties of derivatives derived from this compound revealed that certain formulations achieved over 70% effectiveness against common agricultural pathogens. This study underscores the compound's potential in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Position Dictates Activity : Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) are optimal for anticancer applications, while para-substituted analogs (e.g., 4-CF₃) excel in enzyme inhibition .
Functional Group Synergy: Combining CF₃ with electron-withdrawing groups (e.g., NO₂) enhances photochemical utility (NO release) but requires careful positioning to avoid cytotoxicity .
Synthetic Challenges : Ortho-substitution introduces steric hindrance, reducing reaction yields in some cases (e.g., sulfonylurea synthesis) .
Biological Activity
2-Difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, which include both difluoromethoxy and trifluoromethyl groups attached to an aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F5N, with a molecular weight of approximately 215.15 g/mol. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The fluorinated groups enhance binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects in therapeutic applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited significant antiproliferative effects against various cancer cell lines. In a study involving the HCT116 colon cancer cell line, the compound demonstrated an IC50 value of approximately 0.95 µM, indicating potent activity compared to other known inhibitors .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases. In a kinase panel screening, it showed selectivity towards the Akt family of kinases, which are critical in cancer cell proliferation and survival. The inhibition of these kinases by this compound suggests its potential as a therapeutic agent in cancer treatment .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Target | IC50 (µM) | Comments |
|---|---|---|---|
| Antiproliferative Activity | HCT116 Colon Cancer | 0.95 | More potent than several known inhibitors |
| Kinase Inhibition | Akt Family | Varies | Selective inhibition observed |
| Enzyme Interaction | Various Enzymes | Not specified | Potential for drug development |
Case Studies
- Anticancer Study : A recent investigation into the effects of this compound on HCT116 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cell survival pathways .
- Kinase Selectivity : In another study focusing on kinase inhibition, the compound was shown to decrease phosphorylation levels of key substrates in the Akt signaling pathway, demonstrating its potential utility in targeting cancer-associated signaling networks .
Q & A
Q. What synthetic routes are recommended for preparing 2-difluoromethoxy-3-(trifluoromethyl)aniline with high purity?
Synthesis typically involves sequential functionalization of the aniline scaffold. For example:
- Chlorination : Use N-chlorosuccinimide (NCS) to introduce chlorine atoms at specific positions, as demonstrated in the synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline .
- Purification : Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) is effective for isolating the target compound, as described in palladium-catalyzed coupling reactions .
- Quality Control : Validate purity via HPLC (e.g., retention time analysis) and LCMS (e.g., m/z 265 [M+H]+) .
Q. How do electron-withdrawing substituents (difluoromethoxy and trifluoromethyl) influence the basicity of the aniline group?
The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing groups (EWGs). They reduce the electron density on the aromatic ring via inductive effects, decreasing the lone pair availability on the -NH₂ group and lowering basicity. Comparative studies on similar compounds (e.g., p-(trifluoromethyl)aniline) show a pKa reduction of ~2–3 units compared to unsubstituted aniline . Basicity can be experimentally determined via potentiometric titration or computationally using DFT-based NBO analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, trifluoromethyl groups show characteristic ¹⁹F signals at ~-60 ppm .
- FT-IR : Detects NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- UV-Vis : Monitors electronic transitions influenced by EWGs (e.g., λmax shifts due to conjugation effects) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
DFT calculations can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:
- HOMO/LUMO Analysis : The HOMO of the aniline group (electron-rich NH₂) may interact with LUMO of electrophilic partners (e.g., aryl halides in Ullmann couplings) .
- Transition State Modeling : Simulate activation barriers for reactions like Buchwald-Hartwig amination, optimizing catalyst selection (e.g., Pd(PPh₃)₄) .
Q. What strategies optimize the incorporation of this compound into block copolymers for dielectric materials?
- Monomer Design : Use the aniline derivative as a rigid, electron-deficient monomer paired with flexible co-monomers (e.g., poly(ethylene oxide)) to balance dielectric strength and processability .
- Polymerization Techniques : Controlled radical polymerization (e.g., ATRP) ensures precise molecular weight distribution. Post-polymerization functionalization (e.g., click chemistry) can introduce crosslinkable groups .
Q. How do conflicting data on the compound’s thermal stability inform experimental design for high-temperature applications?
Discrepancies in thermal stability (e.g., decomposition temperatures reported between 200–250°C) may arise from:
- Sample Purity : Trace impurities (e.g., residual solvents) lower decomposition thresholds. Use TGA-MS to correlate mass loss with volatile byproducts .
- Experimental Conditions : Heating rates and atmosphere (N₂ vs. air) affect stability. Standardize protocols using dynamic DSC under inert conditions .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported spectroscopic data for fluorinated anilines?
- Reference Standards : Compare data with structurally analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline) to validate shifts in NMR or IR .
- Solvent Effects : Account for solvent polarity in UV-Vis and fluorescence studies, as EWGs amplify solvatochromic shifts .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to acute dermal/ inhalation toxicity (Category 4) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts .
Research Applications Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
